6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is a heterocyclic small molecule (MFCD00661816) comprising a benzothiazole core with a 6-chloro substituent and a 1,4-diazepane ring at the 2-position. It is supplied as a solid with a melting point of 103–105 °C and a molecular weight of 267.78 g/mol.

Molecular Formula C12H14ClN3S
Molecular Weight 267.78 g/mol
CAS No. 348134-09-8
Cat. No. B1304824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole
CAS348134-09-8
Molecular FormulaC12H14ClN3S
Molecular Weight267.78 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C12H14ClN3S/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2
InChIKeyUZLJYDCBJULBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole (CAS 348134-09-8): Procurement-Ready Physicochemical and Structural Profile


6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole is a heterocyclic small molecule (MFCD00661816) comprising a benzothiazole core with a 6-chloro substituent and a 1,4-diazepane ring at the 2-position [1]. It is supplied as a solid with a melting point of 103–105 °C and a molecular weight of 267.78 g/mol . The compound is cataloged primarily as a fragment-like building block (e.g., Maybridge AW00326) and is available at ≥95% purity from multiple vendors, positioning it as a tractable starting point for medicinal chemistry optimization and SAR exploration [2].

Why Unsubstituted or Heteroatom-Swapped Benzothiazole-Diazepane Analogs Cannot Substitute for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole


Within the 2-(1,4-diazepan-1-yl)benzothiazole chemotype, the identity and position of the ring substituent critically modulate physicochemical properties and molecular recognition. The 6-chloro derivative (MW 267.78, mp 103–105 °C) differs from the des-chloro parent (MW 233.33) and the 6-fluoro analog (MW 251.32) in steric bulk, lipophilicity (XLogP3 ~3.2 vs. computed ~2.5 for the unsubstituted parent), and hydrogen-bonding potential [1]. The benzoxazole congener (replacement of sulfur with oxygen) further alters ring electronics and polar surface area . These structural variations preclude simple interchangeability in biological assays or synthetic pathways without re-optimization of binding or reactivity [2].

Quantitative Differentiation Evidence for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole Versus Closest Analogs


Increased Molecular Weight and Lipophilicity Relative to the Des-Chloro Parent

The 6-chloro substitution increases molecular weight by 34.45 Da (267.78 vs. 233.33 g/mol) and elevates computed lipophilicity (XLogP3 3.2 vs. 2.5) compared to the unsubstituted 2-(1,4-diazepan-1-yl)benzothiazole [1]. This difference is quantitatively meaningful for fragment ligation efficiency predictions, where each heavy atom addition must contribute proportionally to binding affinity to maintain ligand efficiency [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Well-Defined Melting Point Facilitating Solid-State Handling and Formulation

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole exhibits a sharp melting point of 103–105 °C . In contrast, the des-chloro analog and the 6-fluoro analog lack reported melting points in major vendor databases, suggesting they may be low-melting solids or oils at ambient temperature . A defined melting point is a practical advantage for weighing, storage, and formulation without the need for cold-chain logistics.

Solid-State Chemistry Pre-formulation Crystallinity

Retained 1,4-Diazepane pKa Range Enabling pH-Dependent Solubility and Salt Formation

The 1,4-diazepane moiety provides a secondary amine with a predicted pKa of ~9–10, enabling protonation and salt formation under physiologically relevant pH conditions [1]. While this property is shared across the diazepane series, the 6-chloro substituent does not abolish this ionizable center, unlike analogs where electron-withdrawing groups in proximity to the diazepane ring could suppress basicity. The hydrochloride salt (CAS 956317-35-4) is commercially available, confirming the feasibility of salt formation for solubility modulation .

Physicochemical Profiling Salt Selection Ionization

Absence of the 6-Fluoro Analog's Potential Metabolic Liabilities

Fluorine substitution at the 6-position (as in 2-(1,4-diazepan-1-yl)-6-fluorobenzo[d]thiazole, CAS 1310239-62-3) can introduce oxidative defluorination pathways mediated by cytochrome P450 enzymes, potentially generating reactive metabolites [1]. The 6-chloro substituent is less prone to such oxidative biotransformation, though direct metabolic stability data are not publicly available for this specific chemotype [2]. This class-level inference is relevant when selecting a starting scaffold for in vivo PK studies.

Drug Metabolism Fluorine Chemistry CYP Liability

Recommended Application Scenarios for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole Based on Verified Differentiation


Fragment-Based Screening Library Design Requiring Halogen-Enriched Chemotypes

The 6-chloro substitution adds both steric bulk and halogen-bonding potential not present in the des-chloro parent, making this compound a preferred choice for fragment libraries targeting halogen-binding pockets or for performing halogen-scanning SAR in hit-to-lead campaigns [1]. The crystalline solid nature (mp 103–105 °C) ensures reproducible DMSO stock solution preparation without viscosity artifacts common to oily fragments .

Preclinical Kinase or GPCR Lead Optimization Requiring Defined Physicochemical Handles

The computed XLogP3 of 3.2 and molecular weight of 267.78 place this compound within oral drug-like chemical space, while the secondary amine enables rapid amide or sulfonamide diversification [1]. Researchers prioritizing tractable synthetic handles and predictable physicochemical properties should select this scaffold over the unsubstituted or fluoro-substituted analogs, which either lack defined solid-state properties or introduce potential metabolic instability .

Negative Control or Tool Compound Preparation in Benzothiazole SAR Studies

Where biological screening has identified a benzothiazole-diazepane hit, the 6-chloro derivative can serve as a matched-pair negative control for evaluating the contribution of the 6-position substituent to target engagement [1]. The commercial availability of the hydrochloride salt (CAS 956317-35-4) further enables aqueous solubility optimization without laborious salt screening .

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